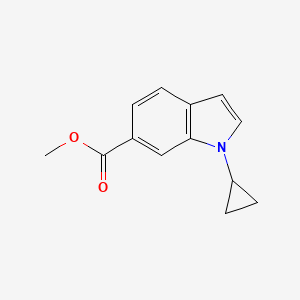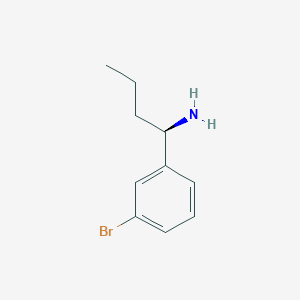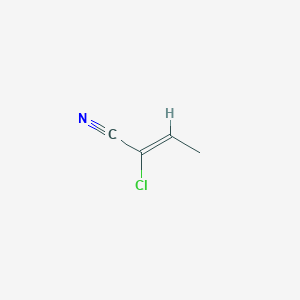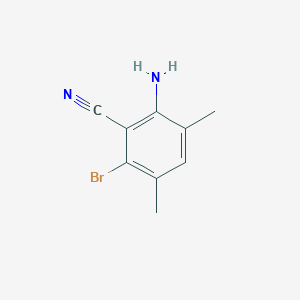![molecular formula C17H19ClN4O B12971704 [2-(4-ethoxyphenyl)-5-phenyltriazol-4-yl]methanamine;hydrochloride](/img/structure/B12971704.png)
[2-(4-ethoxyphenyl)-5-phenyltriazol-4-yl]methanamine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(4-ethoxyphenyl)-5-phenyltriazol-4-yl]methanamine;hydrochloride: is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of an ethoxyphenyl group and a phenyl group attached to the triazole ring, along with a methanamine group and a hydrochloride salt.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-ethoxyphenyl)-5-phenyltriazol-4-yl]methanamine;hydrochloride typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Substitution Reactions: The ethoxyphenyl and phenyl groups are introduced through substitution reactions using suitable reagents such as ethyl bromide and phenylboronic acid.
Formation of Methanamine Group: The methanamine group is introduced through reductive amination, where an amine is reacted with formaldehyde and a reducing agent.
Hydrochloride Salt Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts to enhance reaction rates.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can occur at the triazole ring, potentially leading to the formation of dihydrotriazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and boronic acids are employed under conditions such as reflux or catalytic amounts of palladium.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced triazole compounds, and substituted triazole derivatives with various functional groups.
Applications De Recherche Scientifique
[2-(4-ethoxyphenyl)-5-phenyltriazol-4-yl]methanamine;hydrochloride: has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of infections and inflammatory conditions.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of [2-(4-ethoxyphenyl)-5-phenyltriazol-4-yl]methanamine;hydrochloride involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [2-(4-methoxyphenyl)-5-phenyltriazol-4-yl]methanamine;hydrochloride
- [2-(4-chlorophenyl)-5-phenyltriazol-4-yl]methanamine;hydrochloride
- [2-(4-bromophenyl)-5-phenyltriazol-4-yl]methanamine;hydrochloride
Uniqueness
- The presence of the ethoxy group in [2-(4-ethoxyphenyl)-5-phenyltriazol-4-yl]methanamine;hydrochloride imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets.
- Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for further research.
Propriétés
Formule moléculaire |
C17H19ClN4O |
|---|---|
Poids moléculaire |
330.8 g/mol |
Nom IUPAC |
[2-(4-ethoxyphenyl)-5-phenyltriazol-4-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C17H18N4O.ClH/c1-2-22-15-10-8-14(9-11-15)21-19-16(12-18)17(20-21)13-6-4-3-5-7-13;/h3-11H,2,12,18H2,1H3;1H |
Clé InChI |
ORDVRVDHSDOUAA-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)N2N=C(C(=N2)C3=CC=CC=C3)CN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(7aS,11aR)-Octahydro-1H-pyrrolo[2,1-j]quinolin-3(2H)-one](/img/structure/B12971627.png)
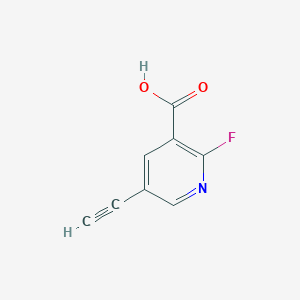

![2-Bromo-1-[5-(trifluoromethyl)pyrazin-2-yl]ethanone](/img/structure/B12971647.png)

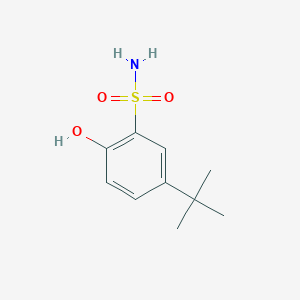
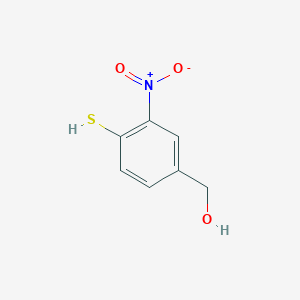

![Tert-butyl (5-(4-cyanophenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-yl)carbamate](/img/structure/B12971658.png)
